molecular formula C15H21NO4 B2704946 2-(4-Ethoxyphenyl)-1-(3-(hydroxymethyl)morpholino)ethanone CAS No. 1421462-50-1

2-(4-Ethoxyphenyl)-1-(3-(hydroxymethyl)morpholino)ethanone

Cat. No.: B2704946
CAS No.: 1421462-50-1
M. Wt: 279.336
InChI Key: VGADYRXDYFFNEY-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1-(3-(hydroxymethyl)morpholino)ethanone is an organic compound with a complex structure that includes an ethoxyphenyl group and a morpholino group

Scientific Research Applications

2-(4-Ethoxyphenyl)-1-(3-(hydroxymethyl)morpholino)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-1-(3-(hydroxymethyl)morpholino)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethoxybenzaldehyde with morpholine in the presence of a reducing agent to form the intermediate compound. This intermediate is then subjected to further reactions, including hydroxymethylation, to yield the final product. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be advantageous for scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-1-(3-(hydroxymethyl)morpholino)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism by which 2-(4-Ethoxyphenyl)-1-(3-(hydroxymethyl)morpholino)ethanone exerts its effects involves interactions with specific molecular targets. The morpholino group can interact with enzymes or receptors, modulating their activity. The ethoxyphenyl group may also play a role in binding to hydrophobic pockets within proteins, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-1-(3-(hydroxymethyl)morpholino)ethanone
  • 2-(4-Ethoxyphenyl)-1-(3-(methyl)morpholino)ethanone

Uniqueness

2-(4-Ethoxyphenyl)-1-(3-(hydroxymethyl)morpholino)ethanone is unique due to the presence of both the ethoxyphenyl and hydroxymethyl groups, which confer specific chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[3-(hydroxymethyl)morpholin-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-2-20-14-5-3-12(4-6-14)9-15(18)16-7-8-19-11-13(16)10-17/h3-6,13,17H,2,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGADYRXDYFFNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCOCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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